molecular formula C5H5ClN2O2 B1584271 4-Chloro-5-methoxypyridazin-3(2H)-one CAS No. 63910-43-0

4-Chloro-5-methoxypyridazin-3(2H)-one

Cat. No.: B1584271
CAS No.: 63910-43-0
M. Wt: 160.56 g/mol
InChI Key: SUZFURZANOKZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methoxypyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C5H5ClN2O2 It is characterized by a pyridazine ring substituted with a chlorine atom at the 4-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxypyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 5-methoxypyridazin-3(2H)-one using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure selective chlorination at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can lead to the formation of alcohols.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Aldehydes, carboxylic acids, or ketones.

    Reduction Products: Alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

4-Chloro-5-methoxypyridazin-3(2H)-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications to create derivatives with enhanced properties.

Biology

Research has focused on its potential as a bioactive molecule, particularly for its antimicrobial and anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against cancer cells .

Medicine

The compound is being explored for therapeutic applications, including:

  • Drug Development : It acts as a precursor in synthesizing novel pharmaceuticals targeting various diseases.
  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines .

Industry

In industrial applications, it is utilized in the production of agrochemicals, dyes, and other specialty chemicals, reflecting its versatility beyond academic research.

Antimicrobial Properties

Research indicates significant inhibitory effects against gram-positive bacteria, suggesting potential for development as an antimicrobial agent. A study demonstrated its effectiveness against various bacterial strains, highlighting its role in combating infections .

Anticancer Potential

Numerous studies have reported the anticancer effects of pyridazinone derivatives. For instance:

  • A series of synthesized derivatives exhibited cytotoxicity against multiple human cancer cell lines, including breast and lung cancers.
  • Specific compounds showed GI50 values lower than 2 µM against leukemia cells, indicating potent activity .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on gram-positive bacteria, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

Research involving synthesized derivatives demonstrated their ability to inhibit tumor growth in specific cancer types. For example, certain compounds showed high activity against leukemia and breast cancer cell lines, warranting further exploration into their therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxypyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

4-Chloro-5-methoxypyridazin-3(2H)-one can be compared with other pyridazine derivatives such as:

    4-Chloropyridazine: Lacks the methoxy group, leading to different chemical reactivity and biological activity.

    5-Methoxypyridazine: Lacks the chlorine atom, resulting in altered substitution patterns and reaction conditions.

    4,5-Dichloropyridazine: Contains an additional chlorine atom, which can affect its chemical properties and applications.

Biological Activity

4-Chloro-5-methoxypyridazin-3(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry and agrochemicals. Its unique structure, characterized by a pyridazine ring with a chlorine atom at the 4-position and a methoxy group at the 5-position, contributes to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₆ClN₂O
  • Molecular Weight : Approximately 174.58 g/mol
  • Structural Features : The presence of both chlorine and methoxy groups enhances its reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Electrophilic Chlorination : The compound acts as an electrophilic chlorinating agent, capable of interacting with nucleophilic sites on target biomolecules.
  • Enzyme Modulation : Studies indicate that it can modulate enzyme activity, influencing various signaling pathways within cells.
  • Reactivity in Organic Synthesis : It participates in methyl carbonium ion migration during reactions with trifluoroethylation agents, showcasing its versatility in organic synthesis.

Biological Activities

Research has highlighted the following biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain under investigation.
  • Anticancer Potential : The compound's ability to influence cellular signaling pathways may contribute to anticancer activity, warranting further exploration in cancer research.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey Features
4-Chloro-5-methoxy-2-methylpyridazineSimilar core structure but different substituents
5-Methoxy-2-methylpyridazin-3(2H)-oneLacks chlorine but retains the core structure
4-Chloro-2-methylpyridazin-3(2H)-oneSimilar structure without the methoxy group

The unique combination of chlorine and methoxy groups in this compound significantly influences its reactivity and interactions compared to similar compounds.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Research Findings on Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's influence on specific signaling pathways involved in cell proliferation and survival was highlighted, indicating its potential for further development as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-5-methoxypyridazin-3(2H)-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including chlorination and methoxylation of pyridazinone precursors. Substitution reactions (e.g., introducing methoxy groups) often require sodium hydride as a base and polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity . Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. For example, analogous compounds (e.g., 4-chloro-2-methyl derivatives) are synthesized via nucleophilic substitution using methoxyamine under reflux in ethanol, achieving yields >70% .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include a singlet for the methoxy group (~δ 3.8 ppm in ¹H NMR) and aromatic protons from the pyridazinone ring (δ 6.5–8.0 ppm). Carbonyl (C=O) appears at ~δ 165 ppm in ¹³C NMR .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O from methoxy group) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the calculated mass (e.g., C₅H₅ClN₂O₂: 174.5 g/mol). High-resolution MS (HRMS) can distinguish isotopic patterns for chlorine .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution at the 4-chloro position of pyridazinone derivatives, and how do electronic effects influence selectivity?

  • Methodological Answer : The 4-chloro group is highly electrophilic due to electron-withdrawing effects from the adjacent carbonyl and ring nitrogen atoms. Nucleophilic substitution (e.g., with methoxide) proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where deprotonation of the nucleophile and formation of a Meisenheimer complex are rate-determining. Steric hindrance from substituents (e.g., methyl groups at position 2) can reduce reactivity by ~30%, as seen in analogous compounds . Computational studies (DFT) on charge distribution and frontier molecular orbitals are recommended to predict regioselectivity .

Q. How can contradictions in crystallographic data for pyridazinone derivatives be resolved, particularly regarding bond angles and packing interactions?

  • Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion during crystallization. For example, a derivative (2-(5-Bromopentyl)-4-chloro-5-substituted pyridazinone) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 9.7728 Å, b = 12.6178 Å, and intermolecular H-bonding (N-H⋯O=C) stabilizing the lattice . To resolve conflicts:

  • Perform multiple crystallization trials with varying solvents (e.g., ethanol vs. acetonitrile).
  • Use high-resolution X-ray diffraction (HR-XRD) and refine structures with software like SHELXL, ensuring R-factors < 0.05 .
  • Compare experimental data with Cambridge Structural Database (CSD) entries to identify common packing motifs .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyridazinone derivatives in medicinal chemistry applications?

  • Methodological Answer :

  • Substituent Variation : Replace the methoxy group with bulkier substituents (e.g., morpholino) to assess steric effects on bioactivity. For instance, 4-chloro-5-morpholino derivatives show enhanced kinase inhibition due to improved hydrogen bonding .
  • Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and solubility to correlate hydrophobicity with membrane permeability. Pyridazinones with logP > 2.5 often exhibit better cellular uptake .
  • Molecular Docking : Use software like MOE to model interactions with target proteins (e.g., kinases). For example, the chloro group may occupy hydrophobic pockets, while the methoxy group forms H-bonds with catalytic residues .

Properties

IUPAC Name

5-chloro-4-methoxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(9)4(3)6/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZFURZANOKZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356117
Record name 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63910-43-0
Record name 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-methoxy-3(2H)-pyridazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-5-methoxypyridazin-3(2H)-one
4-Chloro-5-methoxypyridazin-3(2H)-one
4-Chloro-5-methoxypyridazin-3(2H)-one
4-Chloro-5-methoxypyridazin-3(2H)-one
4-Chloro-5-methoxypyridazin-3(2H)-one
4-Chloro-5-methoxypyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.